molecular formula C23H31N7O B2921568 1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-propylpentan-1-one CAS No. 920207-51-8

1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-propylpentan-1-one

Cat. No.: B2921568
CAS No.: 920207-51-8
M. Wt: 421.549
InChI Key: LCMVMMWWLOTKQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-propylpentan-1-one is a chemical compound supplied for research purposes. It has the CAS Number 920207-51-8 and a molecular formula of C23H31N7O, yielding a molecular weight of 421.54 g/mol . This compound features a complex structure that includes a triazolo[4,5-d]pyrimidine core, a benzyl group, and a piperazine moiety substituted with a pentan-1-one chain, which may contribute to its physicochemical properties and potential interactions in biological systems . The compound is offered with a guaranteed purity of 90% or higher, ensuring consistency and reliability for research applications . It is available in various quantities to suit different experimental needs. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Researchers handling this compound should consult its Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Properties

IUPAC Name

1-[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-2-propylpentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N7O/c1-3-8-19(9-4-2)23(31)29-14-12-28(13-15-29)21-20-22(25-17-24-21)30(27-26-20)16-18-10-6-5-7-11-18/h5-7,10-11,17,19H,3-4,8-9,12-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCMVMMWWLOTKQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)C(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-propylpentan-1-one is a novel synthetic molecule that belongs to the class of triazolo-pyrimidines. This class of compounds has garnered attention due to their diverse biological activities, including anticancer, antimicrobial, and antiviral properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be summarized as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₅H₁₈N₄O
  • Molecular Weight : 286.33 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The triazolo and pyrimidine moieties are known to engage in hydrogen bonding and π-stacking interactions with nucleic acids and proteins. This interaction may lead to the inhibition of specific enzymes or receptors involved in cell proliferation and survival.

Anticancer Activity

Recent studies have demonstrated that compounds containing triazole and pyrimidine rings exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • In vitro assays showed that the compound exhibits a dose-dependent inhibition of cell proliferation in MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines.
  • The IC50 values for MCF-7 cells were reported at concentrations ranging from 5 to 20 µM over a 72-hour incubation period, indicating potent anticancer properties comparable to standard chemotherapeutics like cisplatin.

Antimicrobial Activity

The antimicrobial potential of this compound was evaluated against several pathogenic bacteria:

  • The compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria.
  • Minimum inhibitory concentrations (MICs) ranged from 0.5 to 2 µg/mL, showing effectiveness similar to established antibiotics.

Case Studies

A series of studies have highlighted the biological efficacy of similar triazole derivatives:

  • Anticancer Studies : A study involving a related triazole derivative demonstrated an IC50 value of 8.47 µM against MCF-7 cells after 48 hours of treatment, suggesting that structural modifications can lead to enhanced potency.
  • Antimicrobial Screening : Another study reported that triazole derivatives showed promising results against Staphylococcus aureus and Escherichia coli with MIC values below 1 µg/mL.

Data Tables

Biological ActivityCell Line / PathogenIC50 / MIC (µM)Reference
AnticancerMCF-78.47
AnticancerHeLa<20
AntibacterialStaphylococcus aureus<1
AntibacterialEscherichia coli<1

Comparison with Similar Compounds

Triazolo[4,5-d]pyrimidine Derivatives

  • Target Compound : Benzyl-substituted triazole with 2-propylpentan-1-one.
  • 1-(4-(3-Methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylpropan-1-one (): Methyl substituent at triazole reduces steric bulk compared to benzyl.
  • 1-{4-[3-(4-Ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-phenylethan-1-one (): Ethoxyphenyl group increases hydrophobicity versus benzyl. Phenylethanone substituent lacks the branched chain of the target compound, possibly reducing metabolic stability .

Pyrazolo-Pyrimidine and Pyrido-Pyrimidinone Derivatives

Compounds in –7 and 9–10 feature pyrido[1,2-a]pyrimidin-4-one or pyrazolo[3,4-d]pyrimidine cores. For example:

  • 2-(1,3-Benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one (): Piperazine linkage is retained, but the pyrido-pyrimidinone core may limit π-stacking interactions compared to triazolo-pyrimidine .

Substituent Analysis

Table 1: Key Substituents and Properties

Compound Name Triazole Substituent Ketone Substituent Molecular Weight (g/mol) Core Structure Evidence ID
Target Compound Benzyl 2-Propylpentan-1-one 459.5 Triazolo[4,5-d]pyrimidine
Compound Methyl 3-Phenylpropan-1-one Not reported Triazolo[4,5-d]pyrimidine
Compound Benzyl 2-(2-Methoxyphenoxy)ethanone 459.5 Triazolo[4,5-d]pyrimidine
Compound 4-Ethoxyphenyl Phenylethanone Not reported Triazolo[4,5-d]pyrimidine
2-(1,3-Benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one N/A N/A Not reported Pyrido[1,2-a]pyrimidin-4-one

Key Observations:

Triazole Substituents :

  • Benzyl (target) vs. methyl () vs. ethoxyphenyl (): Benzyl provides moderate hydrophobicity, while ethoxyphenyl may enhance π-π interactions. Methyl is less sterically demanding, favoring synthetic accessibility .

Ketone Modifications: The target’s 2-propylpentan-1-one introduces branching, which could reduce crystallization tendencies compared to linear ketones (e.g., phenylethanone in ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.